molecular formula C24H21FN2O3S B2897441 N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 893784-56-0

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2897441
CAS No.: 893784-56-0
M. Wt: 436.5
InChI Key: YINGJTKOPVDVFF-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes include:

    Gould-Jacob Synthesis: This method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenones with aldehydes or ketones.

    Pfitzinger Reaction: This method involves the reaction of isatin with an aromatic amine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known quinoline derivative used as an anti-malarial drug.

    Quinacrine: Another quinoline derivative with anti-parasitic properties.

Uniqueness

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy, fluoro, and sulfonyl groups can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINGJTKOPVDVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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